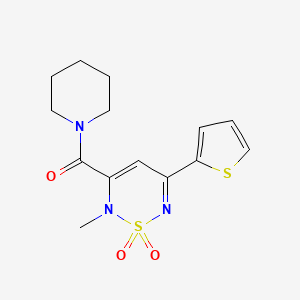
2-methyl-3-(1-piperidinylcarbonyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazine dioxides, including compounds similar to "2-methyl-3-(1-piperidinylcarbonyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide," involves intricate organic synthesis techniques. For instance, derivatives of 4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide have been synthesized and characterized as activators of ATP-sensitive potassium channels, highlighting the complexity and specificity of synthetic routes used in this chemical class (Nielsen et al., 2002).
Molecular Structure Analysis
The molecular structure of thiadiazine dioxides is characterized by the presence of a thiadiazine ring, a feature that significantly influences their chemical behavior and interactions. Advanced spectroscopic techniques, including NMR and MS spectrometry, are often employed to elucidate these structures, as seen in the synthesis and characterization of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides (Sławiński et al., 2015).
Chemical Reactions and Properties
Thiadiazine dioxides undergo various chemical reactions, reflecting their versatile chemical properties. For example, ring contraction and reactions with electrophiles have been explored, demonstrating the reactivity and potential for chemical modifications within this class (Pagani, 1974). These reactions are crucial for developing new compounds with tailored properties.
Physical Properties Analysis
The physical properties of thiadiazine dioxides, such as solubility, melting points, and stability, are important for their practical applications. These properties are influenced by the molecular structure and substitution patterns on the thiadiazine ring. Research into the synthesis and properties of these compounds often includes detailed physical property analysis to better understand their behavior in different environments.
Chemical Properties Analysis
Thiadiazine dioxides exhibit a range of chemical properties, including their behavior as ligands in coordination chemistry and their reactivity towards various chemical reagents. Studies such as those on the synthesis and reactivity of thiadiazine derivatives provide insights into the chemical versatility of this class of compounds (Koutentis & Rees, 2000). These properties are essential for understanding their potential applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : Research has focused on synthesizing and characterizing derivatives of thiadiazine compounds, including those related to the specified compound. For instance, studies on the synthesis of thiosemicarbazides, triazoles, Schiff bases, and their pharmacological properties highlight the versatility of thiadiazine derivatives in creating potential α-blocking agents for antihypertensive applications. These syntheses involve complex reactions starting from basic chemicals and proceeding through several stages, including cyclization and condensation reactions, to obtain the desired compounds with specific functional groups (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial Activity : Another study focused on the synthesis of new heterocycles based on pyrazole derivatives, showcasing the antimicrobial properties of these compounds. This research involves the reaction of pyrazole with various chemical agents to produce compounds with potential antimicrobial activity, demonstrating the broad applicability of thiadiazine derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological and Pharmacological Applications
Analgesic and Anti-inflammatory Activities : A study on the synthesis of novel [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones and their biological activities highlights the potential of these compounds in analgesic and anti-inflammatory applications. The compounds were tested in vivo, showing promising results as pain relievers and anti-inflammatory agents, indicating the potential therapeutic applications of thiadiazine derivatives (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Antitubercular Properties : Research into the dearomatization and decarbonylation of antitubercular 4H-benzo[e][1,3]thiazinones reveals new chemical transformations that impact the compounds' antimycobacterial properties. These studies provide insights into the chemical behavior of thiadiazine derivatives under various conditions and their potential use in developing antitubercular agents (Richter, Seidel, Graf, Goddard, Lehmann, Schlegel, Khater, & Imming, 2022).
Activation of ATP Sensitive Potassium Channels : Derivatives of thiadiazine, such as 6-chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide, have been synthesized and characterized for their ability to activate ATP-sensitive potassium channels in pancreatic beta-cells. This research demonstrates the potential of thiadiazine derivatives in regulating insulin release and suggests their utility in diabetes management (Nielsen, Bodvarsdottir, Worsaae, Mackay, Stidsen, Boonen, Pridal, Arkhammar, Wahl, Ynddal, Junager, Dragsted, Tagmose, Mogensen, Koch, Treppendahl, & Hansen, 2002).
Propiedades
IUPAC Name |
(2-methyl-1,1-dioxo-5-thiophen-2-yl-1,2,6-thiadiazin-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-16-12(14(18)17-7-3-2-4-8-17)10-11(15-22(16,19)20)13-6-5-9-21-13/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJQAUSZXIQMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=CS2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-1,1-dioxido-5-(2-thienyl)-2H-1,2,6-thiadiazin-3-YL](1-piperidinyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
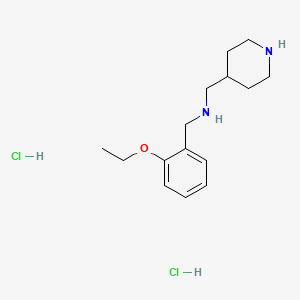
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)
![N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
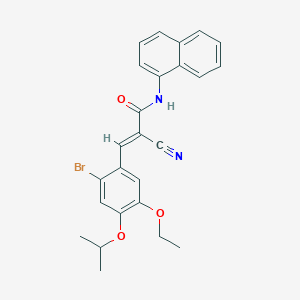
![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
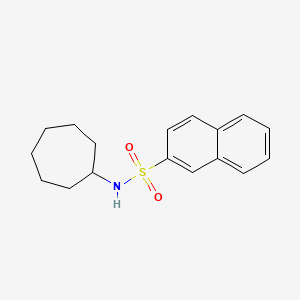

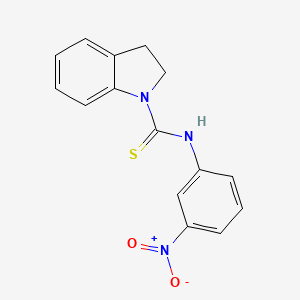
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)